beta-Farnesene - d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

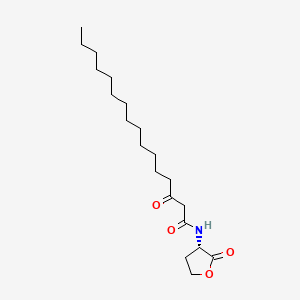

Beta-Farnesene - d6: is a deuterated form of beta-Farnesene, an acyclic volatile sesquiterpene. Beta-Farnesene is naturally found in essential oils such as orange oil, rose oil, and tangerine oil. It is known for its role as an aphid alarm pheromone, playing a crucial role in information transfer among aphids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Farnesene can be synthesized through microbial fermentation using engineered strains of Yarrowia lipolytica. The process involves the overexpression of mevalonate pathway genes and beta-Farnesene synthase. The production can be enhanced by adding magnesium ions and optimizing fermentation conditions .

Industrial Production Methods: Industrial production of beta-Farnesene involves the use of waste lipid feedstock. Engineered Yarrowia lipolytica can convert waste cooking oil into beta-Farnesene through a series of metabolic engineering strategies. This method is sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Beta-Farnesene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used to oxidize beta-Farnesene.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce beta-Farnesene.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products:

Oxidation: Oxidation of beta-Farnesene can yield farnesol and other oxygenated derivatives.

Reduction: Reduction typically produces saturated hydrocarbons.

Substitution: Halogenated derivatives of beta-Farnesene are formed through substitution reactions.

Scientific Research Applications

Beta-Farnesene has a wide range of applications in various fields:

Chemistry: Used as a precursor for the synthesis of other sesquiterpenes and complex organic molecules.

Biology: Acts as an aphid alarm pheromone, playing a role in pest control strategies.

Industry: Used in the production of biofuels, cosmetics, and fragrances

Mechanism of Action

Beta-Farnesene exerts its effects through its interaction with specific molecular targets and pathways. In aphids, it acts as an alarm pheromone by binding to olfactory receptors, triggering a flight response. In microbial production, the overexpression of mevalonate pathway genes and beta-Farnesene synthase enhances its synthesis .

Comparison with Similar Compounds

Alpha-Farnesene: Another isoform of farnesene found in essential oils.

Farnesol: An alcohol derivative of farnesene with similar applications.

Uniqueness: Beta-Farnesene is unique due to its role as an aphid alarm pheromone and its potential for sustainable production from waste lipid feedstock. Its applications in various industries and its bioactive properties make it a valuable compound .

Properties

CAS No. |

1092965-77-9 |

|---|---|

Molecular Formula |

C15H18D6 |

Molecular Weight |

210.39 |

Purity |

95% min. |

Synonyms |

beta-Farnesene - d6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.